molecular formula C19H19FN4O B7071807 N-(1-cyclohexylbenzimidazol-2-yl)-5-fluoropyridine-3-carboxamide

N-(1-cyclohexylbenzimidazol-2-yl)-5-fluoropyridine-3-carboxamide

Cat. No.: B7071807
M. Wt: 338.4 g/mol
InChI Key: OPJJWXQHVWIRDU-UHFFFAOYSA-N
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Description

N-(1-cyclohexylbenzimidazol-2-yl)-5-fluoropyridine-3-carboxamide is a complex organic compound that features a benzimidazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

IUPAC Name

N-(1-cyclohexylbenzimidazol-2-yl)-5-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-14-10-13(11-21-12-14)18(25)23-19-22-16-8-4-5-9-17(16)24(19)15-6-2-1-3-7-15/h4-5,8-12,15H,1-3,6-7H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJJWXQHVWIRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N=C2NC(=O)C4=CC(=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylbenzimidazol-2-yl)-5-fluoropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then functionalized to introduce the cyclohexyl group. The fluoropyridine moiety is subsequently attached through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexylbenzimidazol-2-yl)-5-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amines or other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-cyclohexylbenzimidazol-2-yl)-5-fluoropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyclohexylbenzimidazol-2-yl)-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexylbenzimidazol-2-yl)-5-methylpyridine-3-carboxamide
  • N-(1-cyclohexylbenzimidazol-2-yl)-5-chloropyridine-3-carboxamide
  • N-(1-cyclohexylbenzimidazol-2-yl)-5-bromopyridine-3-carboxamide

Uniqueness

N-(1-cyclohexylbenzimidazol-2-yl)-5-fluoropyridine-3-carboxamide is unique due to the presence of the fluorine atom in the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and increase its binding affinity to molecular targets, making it a valuable compound for drug development and other applications.

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